molecular formula C17H15N3OS B12185544 2-methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide

2-methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B12185544
M. Wt: 309.4 g/mol
InChI Key: OBFMBKYZMCVWAC-UHFFFAOYSA-N
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Description

2-methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a thiazole ring with a phenyl group, a pyridinylmethyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Introduction of the Phenyl Group: This step can be performed via a Friedel-Crafts acylation reaction.

    Attachment of the Pyridinylmethyl Group: This can be done through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: This step can be achieved by reacting the intermediate with an appropriate amine under amide formation conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiazole ring.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: The phenyl and pyridinyl groups may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2-methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-phenyl-1,3-thiazole-4-carboxamide: Lacks the pyridinylmethyl group.

    2-methyl-5-phenyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide: Similar structure but with a different position of the pyridinyl group.

    2-methyl-5-(4-methylphenyl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide: Contains a methyl-substituted phenyl group.

Uniqueness

The unique combination of the phenyl, pyridinylmethyl, and carboxamide groups in 2-methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide may confer distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

2-methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H15N3OS/c1-12-20-15(16(22-12)14-5-3-2-4-6-14)17(21)19-11-13-7-9-18-10-8-13/h2-10H,11H2,1H3,(H,19,21)

InChI Key

OBFMBKYZMCVWAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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